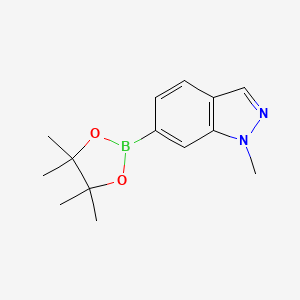

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Description

Properties

IUPAC Name |

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-7-6-10-9-16-17(5)12(10)8-11/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPRKJZVUGXCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681954 | |

| Record name | 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-09-7 | |

| Record name | 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanistic Basis for C-H Activation

Iridium-catalyzed C-H borylation has emerged as a cornerstone for installing boronate esters on aromatic systems, including indazoles. The reaction employs the catalyst precursor [Ir(COD)OMe]₂ paired with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) as a ligand, with bis(pinacolato)diboron (B₂pin₂) as the boron source. The iridium catalyst selectively activates C-H bonds ortho to electron-withdrawing substituents or meta to steric directing groups, driven by a combination of electronic and steric effects.

For N1-protected indazoles (e.g., 1-methylindazole), the azinyl nitrogen’s lone pair inhibits coordination to the iridium center, shifting reactivity toward C-3 or C-6 positions depending on substituents. Introducing a bromine atom at C-4 sterically blocks C-3 activation, redirecting borylation to C-6. This regioselectivity is critical for synthesizing the target compound.

Substrate Preparation: N1-Methylation and C4-Bromination

-

N1-Methylation : Indazole is methylated at the N1 position using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF), yielding 1-methylindazole.

-

C4-Bromination : Electrophilic bromination of 1-methylindazole with N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) introduces bromine at C-4, forming 1-methyl-4-bromoindazole.

Iridium-Catalyzed Borylation at C-6

A representative procedure from Sadler et al. (adjusted for the target compound):

-

Reagents : 1-methyl-4-bromoindazole (1.0 equiv), [Ir(COD)OMe]₂ (1.5 mol%), dtbpy (3.0 mol%), B₂pin₂ (1.2 equiv).

-

Solvent : Methyl tert-butyl ether (MTBE).

-

Conditions : 80°C for 1–4 hours under inert atmosphere.

-

Workup : Volatiles removed in vacuo; crude product purified via silica gel chromatography (0–5% methanol in chloroform).

Key Observations :

-

The bromine at C-4 directs borylation exclusively to C-6, achieving >90% regioselectivity.

-

Yields range from 60–75% after purification, with instability of α-azinyl boronates necessitating rapid processing.

Alternative Synthetic Strategies and Limitations

Suzuki-Miyaura Cross-Coupling Retroanalysis

While Suzuki-Miyaura coupling typically employs boronic acids, the target compound itself serves as a coupling partner. Retro-synthetic analysis suggests potential routes via:

-

6-Bromo-1-methylindazole + Pinacolborane : Palladium-catalyzed coupling with pinacolborane, though this method is less efficient for electron-deficient heterocycles.

-

Protodeboronation Challenges : α-Azinyl boronates (e.g., C-3 substituted indazoles) are prone to protodeboronation, but C-6 derivatives exhibit enhanced stability.

Lithiation-Borylation Approaches

Directed ortho-lithiation (DoM) followed by quenching with boron electrophiles (e.g., B(OMe)₃) is theoretically viable. However, competing side reactions and the need for cryogenic conditions (-78°C) limit scalability compared to iridium catalysis.

Reaction Optimization and Stability Considerations

Ligand and Solvent Effects

Stabilization of Boronate Esters

-

Electron-Withdrawing Protecting Groups : While the target compound uses an N1-methyl group, sulfonyl protection (e.g., mesyl) significantly improves boronate stability, enabling chromatographic purification.

-

In Situ Utilization : For N1-alkyl derivatives, immediate use in downstream couplings (e.g., Suzuki-Miyaura) avoids isolation challenges.

Applications in Multistep Synthesis

Sequential Functionalization

The C6-borylated indazole serves as a platform for diversification:

Case Study: Antifungal Agent Synthesis

While the PMC study focuses on 3,5-pyrazole derivatives, analogous strategies apply. For example, coupling the target boronate with a trifluoromethylaryl iodide generates candidates for anticandidal screening.

Comparative Data for Key Methods

| Method | Yield (%) | Regioselectivity | Purification Stability | Scalability |

|---|---|---|---|---|

| Ir-Catalyzed Borylation | 60–75 | >90% C-6 | Moderate (N1-Me) | High |

| Suzuki-Miyaura | 40–55 | N/A | High | Moderate |

| Lithiation-Borylation | 30–45 | Variable | Low | Low |

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used catalysts include Pd(PPh3)4, PdCl2(dppf), and Pd(OAc)2.

Bases: Typical bases used are potassium carbonate, sodium hydroxide, and cesium carbonate.

Solvents: Common solvents include toluene, ethanol, and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling, the major products are biaryl or styrene derivatives.

Scientific Research Applications

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological targets.

Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: It serves as a tool for the study of biological processes, including enzyme inhibition and protein-protein interactions.

Catalysis: The compound is used in the development of new catalytic systems for organic synthesis.

Mechanism of Action

The mechanism of action of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole depends on its application:

Suzuki-Miyaura Cross-Coupling: The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product.

Biological Activity: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or proteins, binding to the active site and preventing substrate binding or catalysis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indazole Core

1-Isopropyl-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indazole (Compound 107)

- Structural Difference : Replaces the 1-methyl group with an isopropyl substituent.

- Synthesis : Synthesized via Biotage column chromatography (40% yield), compared to the methyl analog’s 17% yield for the 2-isomer .

- Impact : Increased steric bulk from the isopropyl group may reduce reactivity in cross-couplings but improve metabolic stability in vivo.

1,3-Dimethyl-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indazole (CAS 1300582-61-9)

- Structural Difference : Additional methyl group at the 3-position of the indazole ring.

- Properties: Molecular weight 272.15, 96% purity.

4-Fluoro-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indazole

Boronate Ester Modifications

6-(5,5-Dimethyl-1,3,2-Dioxaborinan-2-yl)-1H-Indazole

- Structural Difference : Six-membered 1,3,2-dioxaborinane ring (5,5-dimethyl) instead of a five-membered dioxaborolane.

Methyl 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Indazole-3-Carboxylate

Positional Isomerism

5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole (CAS 862723-42-0)

- Structural Difference : Boronate ester at the 5-position instead of 4.

Suzuki-Miyaura Cross-Coupling Efficiency

- 1-Methyl-6-Bpin-Indazole : Demonstrated high efficiency in coupling with aryl halides under Pd(PPh₃)₄ catalysis, forming biaryl structures critical in drug intermediates .

- 1-Isopropyl Analogs : Lower yields (17–40%) compared to methyl derivatives suggest steric effects hinder transmetallation steps .

Comparative Data Table

Biological Activity

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic compound with significant potential in medicinal chemistry. Its unique structure incorporates a dioxaborolane moiety, which is known to enhance biological activity through various mechanisms. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name: this compound

- Molecular Formula: C₁₄H₁₉BN₂O₂

- Molecular Weight: 258.12 g/mol

- CAS Number: 53216819

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include its effects on kinase inhibition and cytotoxicity against different cell lines.

Kinase Inhibition

Recent studies have identified this compound as a potent inhibitor of several kinases:

- GSK-3β Inhibition: The compound exhibits competitive inhibition of glycogen synthase kinase 3 beta (GSK-3β), with an IC₅₀ value in the low nanomolar range. This suggests its potential role in treating conditions like Alzheimer's disease and bipolar disorder where GSK-3β is implicated .

Cytotoxicity Studies

In cytotoxicity assays conducted on HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines, the compound demonstrated varying degrees of cytotoxic effects:

- Cell Viability: At concentrations up to 10 µM, certain derivatives did not significantly reduce cell viability. However, others showed cytotoxic effects at higher concentrations.

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| Compound A | HT-22 | 10 | >80 |

| Compound B | BV-2 | 50 | <50 |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinase Activity: By binding to the ATP-binding site of kinases like GSK-3β and ROCK-1.

- Modulation of Signaling Pathways: It may influence pathways involved in cell survival and apoptosis.

- Anti-inflammatory Effects: Preliminary data suggest that this compound can reduce levels of inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells .

Case Studies

Case Study 1: GSK-3β Inhibition

A study evaluated the inhibitory effects of various compounds on GSK-3β activity. The results indicated that compounds structurally similar to this compound exhibited significant inhibition compared to control compounds like staurosporine.

Case Study 2: Cytotoxicity Assessment

In a comparative study assessing the cytotoxicity of multiple indazole derivatives on neuronal cells:

- The tested compound showed lower cytotoxicity than traditional chemotherapeutics at equivalent doses.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation reactions . A representative method involves reacting a halogenated indazole precursor (e.g., 6-bromo-1-methyl-1H-indazole) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in anhydrous DMF at 75–90°C . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Key parameters include inert atmosphere (N₂/Ar), solvent polarity, and catalyst loading (1–5 mol%) to minimize side reactions like deborylation .

Advanced: How can reaction conditions be optimized to minimize byproducts in the borylation of halogenated indazoles?

Answer:

Byproduct formation (e.g., deborylation, homocoupling) can be mitigated by:

- Catalyst selection : Use air-stable Pd catalysts like Pd(OAc)₂ with ligands (e.g., XPhos) to enhance selectivity .

- Temperature control : Lower temperatures (60–80°C) reduce decomposition but may require longer reaction times.

- Solvent choice : Polar aprotic solvents (DMF, THF) stabilize intermediates, while additives like 1,4-dioxane improve boron reagent solubility .

- Stoichiometry : A 1:1.2 molar ratio of halogenated precursor to B₂pin₂ balances reactivity and cost.

Monitor reaction progress via TLC or HPLC-MS to identify optimal termination points .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR verify the indazole core and boronate ester signals (e.g., Bpin group: δ ~1.3 ppm for methyl groups) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₁₅H₂₀BN₃O₂: calculated 274.17) .

- X-ray crystallography : For unambiguous structural confirmation, use programs like SHELXL or OLEX2 to refine crystal data .

- HPLC : Purity assessment (>95%) with UV detection at 254 nm .

Advanced: How can crystallographic data contradictions (e.g., disorder in the boronate ester) be resolved during structure refinement?

Answer:

Disorder in the Bpin group is common due to rotational flexibility. Strategies include:

- Restraints : Apply geometric restraints (bond lengths/angles) to the dioxaborolane ring using SHELXL .

- Multi-conformational modeling : Refine occupancies for alternative conformations.

- Twinned data : Use SHELXL ’s TWIN/BASF commands for twinned crystals . Validate with R-factor convergence (R₁ < 5%) and difference density maps (max/min < 0.3 eÅ⁻³) .

Basic: What are the primary applications of this compound in drug discovery?

Answer:

It serves as a boron-containing building block for:

- Suzuki couplings : To introduce indazole motifs into biaryl structures (e.g., kinase inhibitors) .

- Proteolysis-targeting chimeras (PROTACs) : The Bpin group enables late-stage functionalization via click chemistry .

- PET tracer precursors : Boron-to-¹⁸F isotopic exchange for imaging agent synthesis .

Advanced: How can the indazole-boronate’s reactivity be modulated for site-selective cross-coupling in complex molecules?

Answer:

- Protecting groups : Temporarily mask reactive sites (e.g., NH indazole with Boc) to direct coupling to the boronate .

- Microwave-assisted synthesis : Enhances reaction rates and selectivity in sterically hindered systems .

- Metal-ligand systems : Employ Ni(COD)₂ with bidentate ligands for challenging couplings (e.g., alkyl halides) .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Toxicity : Potential irritant (H315/H319); use PPE (gloves, goggles) .

- Storage : Under inert gas (Ar) at –20°C to prevent hydrolysis of the Bpin group .

- Waste disposal : Quench with aqueous NaOH to deactivate boronate esters before disposal .

Advanced: How can computational methods predict the compound’s reactivity in cross-coupling reactions?

Answer:

- DFT calculations : Model transition states (e.g., Pd oxidative addition steps) to predict activation energies .

- Molecular docking : Screen boronate interactions with catalytic sites (e.g., Pd(0) centers) .

- Machine learning : Train models on existing reaction datasets to optimize ligand/catalyst combinations .

Basic: How is the purity of the compound quantified, and what impurities are commonly observed?

Answer:

Advanced: What strategies address low yields in large-scale syntheses of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.